Methyl 5-cyclopropylnicotinate
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Description
Synthesis Analysis
The synthesis of cyclopropyl analogues can be complex and often involves convergent synthesis strategies. For example, a novel cyclopropyl analogue of arachidonic acid was synthesized using methyl (1R,2S)-2-formylcyclopropanecarboxylate and a ylide from a dienyl(triphenyl)phosphonium iodide . This approach highlights the potential methods that could be applied to synthesize compounds like methyl 5-cyclopropylnicotinate, although the exact synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds can be quite intricate. For instance, the crystal and molecular structure of a bioactive heterocyclic compound with a cyclopropyl group was determined using X-ray diffraction, revealing specific cell parameters and the orientation of functional groups within the molecule . Similarly, the structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole was analyzed, showing the orientation of the cyclopropyl and triazole rings and the delocalization of π-electron density . These studies provide a foundation for understanding how the cyclopropyl group might influence the overall structure of methyl 5-cyclopropylnicotinate.
Chemical Reactions Analysis
Cyclopropyl groups can undergo various chemical reactions, including ring-opening reactions. For example, methylenecyclopropanes reacted with diphenyl diselenide to yield ring-opened products, which could further undergo oxidative cyclization . These reactions demonstrate the reactivity of the cyclopropyl ring and suggest that methyl 5-cyclopropylnicotinate could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds are influenced by their molecular structure. The provided papers do not directly discuss the properties of methyl 5-cyclopropylnicotinate, but they do provide insights into the properties of related compounds. For example, the crystal structure analysis can reveal information about the stability and solid-state interactions of these molecules . The reactivity of the cyclopropyl group, as seen in the chemical reactions analysis, also contributes to the compound's chemical properties .
Scientific Research Applications
Synthesis and Chemical Transformation
Methyl 5-formylnicotinate, a related compound to Methyl 5-cyclopropylnicotinate, has been utilized in chemical synthesis processes. Wenkert et al. (1970) discussed its use in the synthesis of 3-methoxycarbonyl-2-piperideines and attempted transformation into isoquinuclidines, showcasing its potential in creating complex nitrogenous structures (Wenkert, Dave, Dainis, & Reynolds, 1970).
Epigenetic Research
While not directly involving Methyl 5-cyclopropylnicotinate, related research in epigenetics has explored the conversion of cytosine bases in DNA, like 5-methylcytosine, to 5-hydroxymethylcytosine. This work by Booth et al. (2012) and Tahiliani et al. (2009) highlights the importance of such chemical conversions in understanding gene silencing and genome stability (Booth et al., 2012); (Tahiliani et al., 2009).
Cycloaddition Reactions in Organic Synthesis
N-Methylation of methyl 5-hydroxynicotinate and subsequent reactions, as explored by Fu et al. (2017), demonstrate the compound's role in organic synthesis, particularly in producing bicyclic structures that resemble natural alkaloids (Fu et al., 2017).
Applications in Pest Management
Methyl isonicotinate, another variant, has been studied by Teulon et al. (2017) for its use in thrips pest management, showcasing the broader applications of nicotinate derivatives in agriculture (Teulon et al., 2017).
Antibacterial Agents Synthesis
Research by Bouzard et al. (1992) on related compounds highlights the synthesis and testing of naphthyridine derivatives for antibacterial activity, which may inform similar applications for Methyl 5-cyclopropylnicotinate (Bouzard et al., 1992).
properties
IUPAC Name |
methyl 5-cyclopropylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBAHVKDUCQJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629592 |
Source
|
Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyclopropylnicotinate | |
CAS RN |
893740-24-4 |
Source
|
Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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